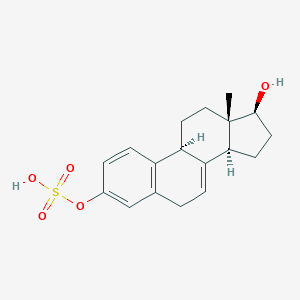

17-Dihydroequilin 3-sulfate

概要

説明

17α-Dihydroequilin, also known as α-dihydroequilin, 7-dehydro-17α-estradiol, and estra-1,3,5(10),7-tetraene-3,17α-diol, is a naturally occurring steroidal estrogen found in horses . It is closely related to equilin, equilenin, and 17α-estradiol . As the 3-sulfate ester sodium salt, it is present in conjugated estrogens (Premarin), a pharmaceutical extract of the urine of pregnant mares . It is the third highest quantity constituent in the formulation (13.8%) .

Molecular Structure Analysis

The molecular formula of 17α-Dihydroequilin is C18H22O2 . Its average mass is 270.366 Da and its monoisotopic mass is 270.161987 Da . The crystal structure of 17-Dihydroequilin has been solved and refined using synchrotron X-ray powder diffraction data, and optimized using density functional techniques .科学的研究の応用

Hormonal Changes During Pregnancy

17-Dihydroequilin sulfate, along with other conjugated estrogens, has been studied for its concentration fluctuations during pregnancy. Research highlights that the concentration of 17α-dihydroequilin sulfate in pregnant mare's urine shows a notable increase up to the 32nd week of pregnancy, after which it starts to decline. This trend provides insights into the optimal times for collecting pregnant mare's urine for various applications, demonstrating the compound's relevance in monitoring hormonal changes during pregnancy (Xiao Jiang-min, 2009).

Cardiovascular Health and Hormone Therapy

In the context of cardiovascular health, 17α-dihydroequilenin sulfate has been examined for its effects on plasma lipid and lipoprotein levels, glucose and insulin concentrations, coronary artery vasomotor function, and reproductive organ and mammary gland proliferation. Notably, this compound was found to prevent endothelium-dependent vasoconstriction in males, suggesting its potential as a single-agent hormone therapy for reducing ischemic heart disease risk in both menopausal women and men, without apparent trophic effects on reproductive organs or mammary glands (Washburn et al., 1996).

Antioxidant Activity and Insulin Sensitivity

Research has also delved into the independent effects of 17α-dihydroequilin sulfate on insulin sensitivity and antioxidative activity. It's part of a group of conjugated equine estrogens, including estrone sulfate and equilin sulfate, that have demonstrated antioxidant activity. Moreover, the studies suggest some improved insulin action, shedding light on potential cardioprotective properties of these compounds (Wilcox et al., 1997).

Safety And Hazards

将来の方向性

Both 17 alpha-dihydroequilin sulfate and 17 alpha-dihydroequilenin sulfate seem to exert antioxidant activity without significant proliferative effects on uterine or breast tissues . This suggests a selective estrogenic activity dependent on the predominant type of estrogen receptor in the particular tissue . This could potentially open up new avenues for research and therapeutic applications.

特性

IUPAC Name |

[(9S,13S,14S,17S)-17-hydroxy-13-methyl-6,9,11,12,14,15,16,17-octahydrocyclopenta[a]phenanthren-3-yl] hydrogen sulfate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O5S/c1-18-9-8-14-13-5-3-12(23-24(20,21)22)10-11(13)2-4-15(14)16(18)6-7-17(18)19/h3-5,10,14,16-17,19H,2,6-9H2,1H3,(H,20,21,22)/t14-,16+,17+,18+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVPYDRYLQPJSBW-UBDQQSCGSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)C1CCC2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3C(=CCC4=C3C=CC(=C4)OS(=O)(=O)O)[C@@H]1CC[C@@H]2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60925644 | |

| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

17-Dihydroequilin 3-sulfate | |

CAS RN |

126647-89-0 | |

| Record name | 17-Dihydroequilin 3-sulfate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0126647890 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 17-Hydroxyestra-1(10),2,4,7-tetraen-3-yl hydrogen sulfate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60925644 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

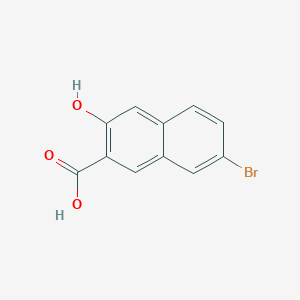

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[Bis(4-fluorophenyl)methyl]-4-[(Z)-3-phenyl-2-propenyl]piperazine](/img/structure/B154396.png)

![1-[(4-fluorophenyl)-phenylmethyl]-4-[(E)-3-phenylprop-2-enyl]piperazine](/img/structure/B154418.png)

![3-Amino-4-[[1-[[1-[[1-[[3-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-oxopropyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-oxobutanoic acid](/img/structure/B154419.png)